molecular formula C15H24N5O3P B14000208 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 53158-95-5

4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B14000208
CAS No.: 53158-95-5
M. Wt: 353.36 g/mol
InChI Key: OZBAXJAMNWVMGW-UHFFFAOYSA-N
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Description

4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound that features a unique combination of functional groups, including imidazole, phosphoryloxy, and tetramethylpiperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine typically involves multiple steps, starting with the preparation of the tetramethylpiperidine core. One common method involves the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The imidazole moiety can be introduced through a cyclization reaction involving amido-nitriles . The final step involves the phosphorylation of the hydroxyl group with a phosphorylating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the conjugate addition and reduction steps, as well as the use of automated systems for the cyclization and phosphorylation reactions.

Chemical Reactions Analysis

Types of Reactions

4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted phosphoryloxy derivatives.

Scientific Research Applications

4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phosphoryloxy group can participate in phosphorylation reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

CAS No.

53158-95-5

Molecular Formula

C15H24N5O3P

Molecular Weight

353.36 g/mol

IUPAC Name

4-di(imidazol-1-yl)phosphoryloxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C15H24N5O3P/c1-14(2)9-13(10-15(3,4)20(14)21)23-24(22,18-7-5-16-11-18)19-8-6-17-12-19/h5-8,11-13,21H,9-10H2,1-4H3

InChI Key

OZBAXJAMNWVMGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=O)(N2C=CN=C2)N3C=CN=C3)C

Origin of Product

United States

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